molecular formula C23H37ClN2O B1662927 N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride

Cat. No.: B1662927
M. Wt: 393.0 g/mol
InChI Key: QLMQSFIGPVLVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of MR 16728 hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of cyclohexylamine with benzeneacetyl chloride to form N-cyclohexyl-benzeneacetamide.

    Introduction of the hexahydroazapinyl group: The intermediate is then reacted with 1-hexahydroazapine to introduce the hexahydroazapinyl group.

    Formation of the final compound: The final step involves the reaction of the intermediate with hydrochloric acid to form MR 16728 hydrochloride.

Chemical Reactions Analysis

MR 16728 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide and azapinyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MR 16728 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of acetylcholine release and synaptic function.

    Biology: The compound is used in research on neurotransmitter release and synaptic transmission.

    Medicine: MR 16728 hydrochloride is studied for its potential therapeutic applications in neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of MR 16728 hydrochloride involves the stimulation of acetylcholine release from synaptosomes . The compound interacts with specific molecular targets and pathways involved in neurotransmitter release, leading to an increase in acetylcholine levels. This effect is mediated through its interaction with acetylcholine receptors and other components of the synaptic machinery.

Comparison with Similar Compounds

MR 16728 hydrochloride is similar to other acetylcholine-releasing compounds, such as cetiedil. it has unique properties that make it distinct from other compounds in this class. Some similar compounds include:

    Cetiedil: An analog of MR 16728 hydrochloride with similar acetylcholine-releasing properties.

    Acetylcholine: The primary neurotransmitter that MR 16728 hydrochloride stimulates the release of.

    Other acetylcholine analogs: Various compounds that mimic the action of acetylcholine and stimulate its release.

MR 16728 hydrochloride’s unique structure and specific interaction with synaptic components make it a valuable tool in research and potential therapeutic applications.

Biological Activity

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride, also known as MR16728, is a compound that has garnered attention for its potential biological activities. With the molecular formula C23H37ClN2OC_{23}H_{37}ClN_2O and a molecular weight of approximately 393.0057 g/mol, this compound is part of the acetamide class and has been investigated for various pharmacological properties.

The biological activity of N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system (CNS), potentially influencing mood and anxiety levels.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : It has shown promise in pain relief, making it a candidate for further development in pain management therapies.
  • Anti-inflammatory Effects : Initial findings suggest it may reduce inflammation, which is beneficial in treating conditions like arthritis.
  • CNS Activity : The compound's potential to modulate neurotransmitter activity positions it as a candidate for treating psychiatric disorders.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

  • Efficacy in Pain Models :
    • In a controlled study involving animal models, N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride demonstrated significant analgesic effects comparable to standard analgesics. The study utilized the formalin test to assess pain response, revealing a marked reduction in pain behavior among treated subjects.
  • Inflammation Reduction :
    • Another study focused on its anti-inflammatory properties, where the compound was administered to subjects with induced inflammation. Results indicated a significant decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • CNS Effects :
    • Research assessing its impact on anxiety-like behaviors in rodents showed that administration resulted in reduced anxiety levels, as measured by the elevated plus maze test. This positions the compound as a potential anxiolytic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsStudy Reference
AnalgesicSignificant pain relief
Anti-inflammatoryReduced inflammation markers
CNS ModulationDecreased anxiety-like behavior

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O.ClH/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21;/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQSFIGPVLVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.